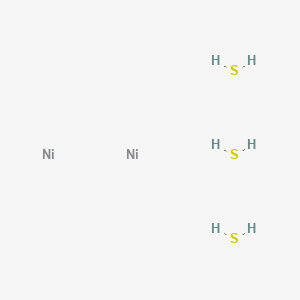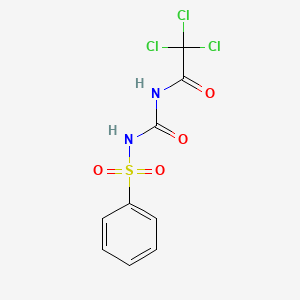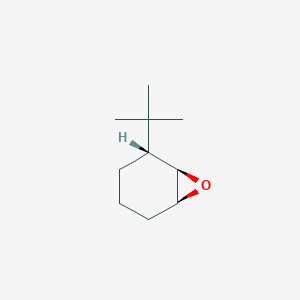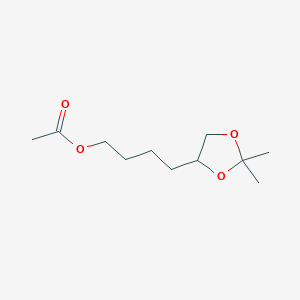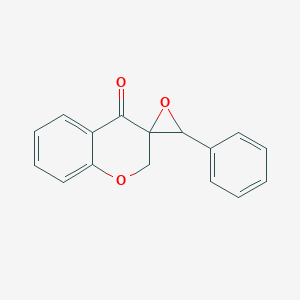![molecular formula C17H17ClO2 B14715675 [3-(4-Chlorophenyl)-1-phenylpropyl] acetate CAS No. 6944-23-6](/img/structure/B14715675.png)
[3-(4-Chlorophenyl)-1-phenylpropyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(4-Chlorophenyl)-1-phenylpropyl] acetate is an organic compound characterized by the presence of a chlorophenyl group and a phenylpropyl group attached to an acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Chlorophenyl)-1-phenylpropyl] acetate typically involves the esterification of [3-(4-Chlorophenyl)-1-phenylpropanol] with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[3-(4-Chlorophenyl)-1-phenylpropyl] acetate can undergo various chemical reactions, including:
Oxidation: The acetate group can be oxidized to form corresponding carboxylic acids.
Reduction: The chlorophenyl group can be reduced to a phenyl group under specific conditions.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used to replace the acetate group.
Major Products Formed
Oxidation: Formation of [3-(4-Chlorophenyl)-1-phenylpropanoic acid].
Reduction: Formation of [3-(4-Chlorophenyl)-1-phenylpropyl] alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, [3-(4-Chlorophenyl)-1-phenylpropyl] acetate is used as an intermediate in the synthesis of more complex organic molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of chlorophenyl and phenylpropyl groups with biological macromolecules. It can also serve as a model compound to investigate the metabolism and biotransformation of acetate esters in living organisms.
Medicine
In medicine, this compound may have potential applications as a precursor for the development of pharmaceutical agents. Its structural features can be modified to enhance biological activity and selectivity towards specific molecular targets.
Industry
In the industrial sector, this compound can be used as a solvent or additive in various formulations. Its chemical stability and compatibility with other substances make it suitable for use in coatings, adhesives, and other industrial products.
Mécanisme D'action
The mechanism of action of [3-(4-Chlorophenyl)-1-phenylpropyl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetate group can undergo hydrolysis to release acetic acid, which may participate in biochemical pathways. The chlorophenyl and phenylpropyl groups can interact with hydrophobic regions of proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [3-(4-Bromophenyl)-1-phenylpropyl] acetate
- [3-(4-Methylphenyl)-1-phenylpropyl] acetate
- [3-(4-Fluorophenyl)-1-phenylpropyl] acetate
Uniqueness
[3-(4-Chlorophenyl)-1-phenylpropyl] acetate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties such as increased reactivity towards nucleophiles and specific interactions with biological targets. Compared to its brominated, methylated, or fluorinated analogs, the chlorinated compound may exhibit different reactivity patterns and biological activities.
Propriétés
Numéro CAS |
6944-23-6 |
|---|---|
Formule moléculaire |
C17H17ClO2 |
Poids moléculaire |
288.8 g/mol |
Nom IUPAC |
[3-(4-chlorophenyl)-1-phenylpropyl] acetate |
InChI |
InChI=1S/C17H17ClO2/c1-13(19)20-17(15-5-3-2-4-6-15)12-9-14-7-10-16(18)11-8-14/h2-8,10-11,17H,9,12H2,1H3 |
Clé InChI |
UUCZNMNLONOQMS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC(CCC1=CC=C(C=C1)Cl)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(E)-5-(4-chlorophenyl)-4-nitropent-4-enyl] acetate](/img/structure/B14715594.png)
![9-Azabicyclo[6.1.0]non-9-yl(4-nitrophenyl)methanone](/img/structure/B14715596.png)
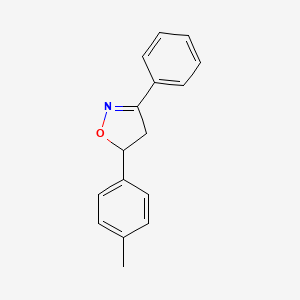

![2-[Chloro(phenyl)methylidene]-1,3-dioxolane](/img/structure/B14715605.png)
![5-Oxoquinoxalino[2,3-b]quinoxalin-5-ium-11(5H)-olate](/img/structure/B14715608.png)
